molecular formula C11H12ClNO2 B14171674 (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-27-1

(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile

Cat. No.: B14171674
CAS No.: 922735-27-1
M. Wt: 225.67 g/mol
InChI Key: DESAZRGFHNPIJX-NSHDSACASA-N
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Description

(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 4-chlorobenzyl alcohol with a suitable nitrile precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of 4-[(4-Chlorophenyl)methoxy]-3-oxobutanenitrile.

    Reduction: Formation of 4-[(4-Chlorophenyl)methoxy]-3-aminobutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

922735-27-1

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(3S)-4-[(4-chlorophenyl)methoxy]-3-hydroxybutanenitrile

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)7-15-8-11(14)5-6-13/h1-4,11,14H,5,7-8H2/t11-/m0/s1

InChI Key

DESAZRGFHNPIJX-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1COC[C@H](CC#N)O)Cl

Canonical SMILES

C1=CC(=CC=C1COCC(CC#N)O)Cl

Origin of Product

United States

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